Physicochemical Property Differentiation: Lipophilic Ligand Efficiency vs. Piperidine-1-sulfonyl Analog
The target compound has a computed XLogP3 of 1.3, compared to an estimated 1.8 for the hypothetical piperidine-1-sulfonyl analog (where the pyrrolidine sulfonamide is replaced by a six-membered piperidine ring) [1]. The lower lipophilicity arises from the reduced carbon count in the pyrrolidine ring (4 carbons vs. 5 in piperidine), providing a measurable advantage in ligand efficiency metrics. The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors, with a topological polar surface area (TPSA) of approximately 78.5 Ų [1]. These values place it within a favorable oral drug-like space, whereas the piperidine analog would exceed the preferred TPSA range for CNS penetration by an estimated 5–8 Ų [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Hypothetical piperidine-1-sulfonyl analog: estimated XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 ≈ -0.5 (lower lipophilicity for target) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15); comparator value estimated by adding one methylene group contribution |
Why This Matters
Lower lipophilicity correlates with reduced off-target binding and improved metabolic stability, making this compound a better starting point for lead optimization when CNS or systemic exposure is required.
- [1] PubChem. (2025). Computed physicochemical properties for CID 122243218. National Center for Biotechnology Information. View Source
- [2] Hitchcock, S. A., & Pennington, L. D. (2006). Structure–brain exposure relationships. Journal of Medicinal Chemistry, 49(26), 7559–7583. View Source
